What are the physical properties of pentachlorocyclopropane?
What are the physical properties of pentachlorocyclopropane?
An In-depth Technical Guide to the Physical Properties of Pentachlorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachlorocyclopropane (CAS No. 6262-51-7) is a halogenated cyclic hydrocarbon with the molecular formula C₃HCl₅.[1][2][3] It presents as a colorless to pale yellow liquid with a faint, minty odor.[1][4][5] This compound serves as a valuable intermediate in synthetic chemistry, particularly in the preparation of more complex molecules like tetrachlorocyclopropene (B25203) and substituted phenyltrichlorocyclopropene derivatives.[6] Its high degree of chlorination and strained three-membered ring structure impart unique reactivity and physical characteristics. This document provides a comprehensive overview of its key physical properties, supported by experimental methodologies for their determination.
Physical and Chemical Properties
The physical properties of pentachlorocyclopropane have been reported across various sources. The following table summarizes the most frequently cited quantitative data. It is important to note that some discrepancies exist in the literature, particularly for properties sensitive to purity and measurement conditions, such as boiling point and flash point.
| Property | Value |
| Molecular Formula | C₃HCl₅ |
| Molecular Weight | 214.31 g/mol |
| Appearance | Colorless to pale yellow liquid[1][4][5] |
| Odor | Faint, minty[1][4] |
| Density | 1.668 g/mL at 25 °C[5][7] |
| Boiling Point | 55-56 °C at 7 mmHg[7][8] 70 °C at 19 mmHg[4] 182.2 °C at 760 mmHg[2] |
| Melting Point | -5.0 °C[9] |
| Refractive Index (n²⁰/D) | 1.5169[7] |
| Flash Point | 101 °C (213.8 °F) - closed cup |
| Vapor Pressure | 1.12 mmHg at 25 °C[2] |
| Solubility | Insoluble in water; Sparingly soluble in non-polar organic solvents (e.g., hexane, benzene, toluene)[9] |
| Thermal Stability | Unstable above 100 °C; undergoes isomerization to 1,1,3,3,3-pentachloropropene[1][4] |
Experimental Protocols for Property Determination
The following sections detail generalized experimental methodologies for determining the key physical properties of liquid compounds like pentachlorocyclopropane.
Determination of Boiling Point at Reduced Pressure
Due to its thermal instability above 100 °C, the boiling point of pentachlorocyclopropane is determined under reduced pressure to prevent decomposition.[1][4]
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure using a vacuum system, the boiling point is lowered.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump via a manostat or pressure controller to maintain a constant pressure.
-
Sample Preparation: Place a sample of pentachlorocyclopropane and a boiling chip or magnetic stir bar into the round-bottom flask.
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Measurement: a. Gradually evacuate the system to the desired pressure (e.g., 7 mmHg). b. Begin heating the sample gently using a heating mantle. c. Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the measured pressure.
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Data Reporting: The boiling point should be reported along with the corresponding pressure, for example, 55-56 °C / 7 mmHg.[7][8]
Determination of Density
The density of liquid samples can be accurately measured using a vibrating-tube densimeter.[10]
Principle: A U-shaped glass tube is electromagnetically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample; the change in frequency is directly related to the density of the sample.
Methodology:
-
Calibration: Calibrate the densimeter with two standards of known density, typically dry air and degassed, bidistilled water, at a controlled temperature (e.g., 25 °C).[10]
-
Sample Introduction: Inject the pentachlorocyclopropane sample into the measurement cell, ensuring no air bubbles are present.
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium with the instrument's Peltier thermostat, set to the desired temperature (25 °C).
-
Measurement: The instrument measures the oscillation period and automatically calculates the density. Modern instruments can apply viscosity corrections for high-precision measurements.[10]
-
Data Reporting: Report the density in g/mL or g/cm³ to three decimal places, specifying the temperature (e.g., 1.668 g/mL at 25 °C).
Determination of Refractive Index
The refractive index is a fundamental physical property that can be determined using a standard refractometer, such as an Abbé or digital refractometer.[10]
Principle: The refractive index (n) is the ratio of the speed of light in a vacuum to its speed in the substance. It is measured by observing the critical angle of refraction of a light beam (typically the sodium D-line at 589.3 nm) as it passes through the sample.[10]
Methodology:
-
Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water.
-
Temperature Control: Set the instrument's temperature controller to 20 °C, as refractive index is temperature-dependent.
-
Sample Application: Apply a few drops of pentachlorocyclopropane to the surface of the measurement prism.
-
Measurement: Close the prism and allow the sample to equilibrate. The instrument will measure and display the refractive index.
-
Data Reporting: Report the dimensionless refractive index value, specifying the temperature and the wavelength of light used (e.g., n²⁰/D 1.5169).
Synthetic Pathways and Logical Relationships
Pentachlorocyclopropane is a key building block in organic synthesis. Its primary utility lies in its role as a precursor to other chlorinated cyclic compounds and as a reactant in addition reactions. The following diagram illustrates its central role in several synthetic workflows.
Caption: Synthetic pathways to and reactions of pentachlorocyclopropane.
This workflow illustrates two primary methods for the synthesis of pentachlorocyclopropane: the addition of dichlorocarbene (generated from chloroform (B151607) and a strong base) to 1,2-trichloroethylene[11], and the direct chlorination of 3,3,3-trichloropropylene.[12] It also shows its subsequent conversion into several classes of valuable chemical compounds.[1][4]
References
- 1. Pentachlorocyclopropane - Wikipedia [en.wikipedia.org]
- 2. pentachlorocyclopropane | 6262-51-7 [chemnet.com]
- 3. Cyclopropane, pentachloro- [webbook.nist.gov]
- 4. Pentachlorocyclopropane – description and application - Georganics [georganics.sk]
- 5. China Pentachlorocyclopropane CAS NO.6262-51-7 Manufacturer and Supplier | Lizhuo [shlzpharma.com]
- 6. scbt.com [scbt.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. PENTACHLOROCYCLOPROPANE | 6262-51-7 [amp.chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Experimental and Computational Approach to Studying Supramolecular Structures in Propanol and Its Halogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN112279747B - Preparation method of pentachlorocyclopropane - Google Patents [patents.google.com]
- 12. CN102992947B - Pentachlorocyclopropane preparation method - Google Patents [patents.google.com]
